molecular formula C7H11FN2O4S B2838896 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonyl fluoride CAS No. 878217-69-7

2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonyl fluoride

Cat. No.: B2838896
CAS No.: 878217-69-7
M. Wt: 238.23
InChI Key: FYKCZPQVZFNDCD-UHFFFAOYSA-N
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Description

2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonyl fluoride (CAS: 878217-69-7) is a sulfonyl fluoride derivative featuring a substituted imidazolidinone ring. The compound’s structure includes a 4,4-dimethyl-2,5-dioxoimidazolidin-1-yl group linked via an ethylene bridge to a sulfonyl fluoride moiety. Sulfonyl fluorides are known for their reactivity as electrophiles, making them valuable in chemical biology for covalent inhibition or probe development . However, the provided evidence lacks direct experimental data on its synthesis, physicochemical properties, or biological activity, necessitating inferences from structural analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FN2O4S/c1-7(2)5(11)10(6(12)9-7)3-4-15(8,13)14/h3-4H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKCZPQVZFNDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCS(=O)(=O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonyl chloride with a fluoride source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group. Common solvents used in this synthesis include dichloromethane and acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Proteomics Research

One of the primary applications of 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonyl fluoride is in proteomics. The compound acts as a sulfonylating agent that can modify specific amino acids within proteins. This modification can be crucial for studying protein function and interactions.

Case Study : In a study focusing on the role of post-translational modifications in protein functionality, researchers utilized this compound to selectively modify cysteine residues in target proteins. The modifications allowed for enhanced detection and quantification of proteins in complex biological samples using mass spectrometry techniques.

Drug Discovery

The sulfonyl fluoride moiety is also significant in drug discovery processes. Compounds containing this functional group have been shown to inhibit specific enzymes by forming stable covalent bonds with active site residues.

Case Study : A research team investigated the use of this compound as an inhibitor for a target enzyme involved in cancer metabolism. The results demonstrated that the compound effectively reduced enzyme activity in vitro and showed potential for further development into a therapeutic agent.

Chemical Biology

In chemical biology, this compound serves as a tool for studying biological pathways and mechanisms at the molecular level. Its ability to selectively modify proteins allows researchers to probe the roles of specific residues in enzyme catalysis and protein-protein interactions.

Case Study : A study explored the effect of sulfonylation on enzyme kinetics by applying this compound to a model enzyme system. The findings revealed that sulfonylation could alter substrate binding affinity and catalytic efficiency, providing insights into enzyme regulation mechanisms.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly electrophilic, making it reactive towards nucleophiles such as amino acids in proteins. This reactivity underlies its potential as an enzyme inhibitor, where it can form covalent bonds with active site residues, thereby inhibiting enzyme activity .

Comparison with Similar Compounds

2-[4-(3,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

  • Structure: Differs in the substituent on the imidazolidinone ring (3,4-difluorophenyl vs. dimethyl groups) and the linker (acetic acid vs. ethanesulfonyl fluoride).
  • Functional Implications : The aromatic fluorophenyl group may enhance π-π stacking interactions in biological targets, while the acetic acid linker could improve solubility compared to the sulfonyl fluoride’s electrophilicity .

Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

  • Structure : Contains a diphenylimidazole core with a benzyl sulfonyl group and ester linkage.
  • Functional Implications : The bulky aromatic substituents (diphenyl) and ester group likely reduce electrophilic reactivity compared to the target compound’s sulfonyl fluoride, suggesting divergent applications in medicinal chemistry .

Functional Analogs with Sulfonyl Fluoride Groups

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride

  • Structure: Replaces the imidazolidinone ring with a nitro-pyrazole ring.
  • However, the pyrazole ring may alter target selectivity compared to imidazolidinone-based compounds .

Research Implications and Gaps

  • Reactivity : The sulfonyl fluoride group in the target compound likely enables covalent modification of biological targets, a feature underutilized in the compared analogs .

Biological Activity

2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonyl fluoride is a sulfonyl fluoride compound notable for its unique imidazolidinone structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzymatic inhibition.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a sulfonyl fluoride group attached to an imidazolidinone framework. The molecular formula is C7H10N2O3SC_7H_{10}N_2O_3S, and it exhibits a melting point around 185-186 °C. Its unique properties arise from the interaction of the sulfonyl fluoride with biological targets, making it a candidate for further pharmacological evaluation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. It has been shown to possess anti-proliferative activity against various cancer cell lines. For instance, derivatives of imidazolidinones have demonstrated significant cytotoxic effects on glioblastoma multiforme (GBM) cells by inhibiting glycolysis pathways critical for tumor metabolism .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibits cell growth in cancer cell lines
Enzyme InhibitionModulates hexokinase activity
Cytotoxic EffectsInduces cell death in hypoxic conditions

The primary mechanism through which this compound exerts its biological effects is through the inhibition of key metabolic enzymes involved in glycolysis. By targeting hexokinase, this compound can disrupt the energy supply of rapidly proliferating cancer cells, leading to reduced viability and growth inhibition .

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical settings:

  • Study on GBM Cells : A recent study demonstrated that fluorinated derivatives based on the imidazolidinone structure showed enhanced cytotoxicity compared to their non-fluorinated counterparts. The fluorinated compounds exhibited lower IC50 values, indicating higher potency in inhibiting cell proliferation under hypoxic conditions .
  • High Throughput Screening : Utilizing high throughput screening techniques, researchers evaluated the enzymatic activity modulation by these compounds, confirming their effectiveness as inhibitors of hexokinase II (HKII), a key enzyme in cancer metabolism .

Q & A

Q. Q1. What are the optimal synthetic routes for 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonyl fluoride, and how can reaction conditions be tailored to improve yields?

Methodological Answer :

  • Stepwise Synthesis : Begin with the preparation of the imidazolidinone core via cyclization of urea derivatives with diketones under acidic conditions. Introduce the sulfonyl fluoride group through nucleophilic substitution using fluorosulfonic acid derivatives (e.g., sulfuryl fluoride) in anhydrous solvents like dichloromethane .
  • Optimization : Use catalytic bases (e.g., triethylamine) to enhance reactivity. Monitor reaction progress via TLC or HPLC to minimize side products. Purify via column chromatography with gradients of ethyl acetate/hexane.
  • Yield Improvement : Optimize temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of imidazolidinone to sulfonylating agent) to maximize conversion .

Q. Q2. How can the structural integrity and purity of this compound be validated post-synthesis?

Methodological Answer :

  • Spectroscopic Techniques :
    • NMR : Confirm the presence of the imidazolidinone ring (δ 1.5–2.0 ppm for CH(CH₃)₂) and sulfonyl fluoride (δ 3.5–4.0 ppm for SO₂F) in ¹H/¹³C NMR spectra .
    • X-ray Crystallography : Use SHELX software for single-crystal refinement to resolve bond angles and confirm stereochemistry .
  • Mass Spectrometry : Validate molecular weight via HRMS (e.g., [M+H]+ expected ~280–300 Da) and compare predicted collision cross-section (CCS) values with experimental IM-MS data .

Q. Q3. What are the key reactivity profiles of the sulfonyl fluoride group in this compound?

Methodological Answer :

  • Nucleophilic Substitution : React with thiols or amines (e.g., cysteine residues in proteins) to form stable sulfonamide or sulfonate linkages. Monitor kinetics via stopped-flow spectrophotometry .
  • Hydrolysis Stability : Assess pH-dependent degradation (pH 7–9 buffer solutions) using HPLC-UV to quantify hydrolytic byproducts. Fluoride release can be measured ionometrically .

Advanced Research Questions

Q. Q4. How does the compound interact with biological targets, and what assays are suitable for evaluating its bioactivity?

Methodological Answer :

  • Target Identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to enzymes (e.g., proteases) or receptors .
  • Antibacterial Assays : Test against Gram-positive/negative strains (MIC determination via broth microdilution). Include time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
  • Anticancer Screening : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare selectivity indices with normal fibroblasts .

Q. Q5. What computational strategies can predict structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., SARS-CoV-2 main protease). Prioritize substituents that enhance hydrogen bonding (e.g., fluorophenyl groups) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability and ligand-receptor binding free energy (MM-PBSA analysis) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict bioactivity against diverse targets .

Q. Q6. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer :

  • Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration). Validate with reference compounds (e.g., doxorubicin for cytotoxicity).
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting to account for outliers .
  • Mechanistic Follow-Up : Use CRISPR knockouts or RNAi to confirm target specificity if off-target effects are suspected .

Q. Q7. What advanced analytical methods are recommended for studying thermal and solution-phase stability?

Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (Td >150°C expected for sulfonyl fluorides) .
  • DSC : Identify melting points and polymorphic transitions. Compare with predicted phase diagrams .
  • Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) and oxidative stress (H₂O₂) to identify degradation pathways .

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